molecular formula C19H21NO2 B015293 N-(Diphenylmethylene)glycine tert-butyl ester CAS No. 81477-94-3

N-(Diphenylmethylene)glycine tert-butyl ester

Cat. No.: B015293
CAS No.: 81477-94-3
M. Wt: 295.4 g/mol
InChI Key: YSHDPXQDVKNPKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF 3654746 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes reactions such as alkylation, reduction, and cyclization. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of PF 3654746 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

PF 3654746 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, which can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens and alkylating agents are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Mechanism of Action

PF 3654746 exerts its effects by selectively binding to and antagonizing histamine H3 receptors. This interaction inhibits the action of histamine, a neurotransmitter involved in various physiological processes. By blocking these receptors, PF 3654746 can reduce symptoms of allergic reactions and improve cognitive function in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    Thioperamide: Another histamine H3 receptor antagonist with similar applications.

    Clobenpropit: Known for its high affinity for histamine H3 receptors.

    A-349821: A selective histamine H3 receptor antagonist studied for cognitive enhancement.

Uniqueness

PF 3654746 stands out due to its high brain penetration and selectivity for histamine H3 receptors. This makes it particularly effective in targeting central nervous system disorders and allergic conditions .

Properties

IUPAC Name

tert-butyl 2-(benzhydrylideneamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHDPXQDVKNPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350810
Record name tert-Butyl N-(diphenylmethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81477-94-3
Record name tert-Butyl N-(diphenylmethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Diphenylmethylene)glycine tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of t-butyl 2-aminoacetate (113.7 g, 866.8 mmol, 1.0 equiv) in toluene (1000 mL) was combined with benzophenone (157.9 g, 866.5 mmol, 1.0 equiv) and 4-methylbenzenesulfonic acid (14.9 g, 86.5 mmol, 0.1 equiv). The resulting solution was heated to reflux overnight. The mixture was then concentrated in vacuo to 600 mL. The mixture was cooled to 15° C. with a water/ice bath. The product precipitated and the solids were collected by filtration. The solids was washed with petroleum ether (5×150 mL) to yield t-butyl 2-(diphenylmethyleneamino)acetate (125 g) as a white solid.
Quantity
113.7 g
Type
reactant
Reaction Step One
Quantity
157.9 g
Type
reactant
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of glycine t-butyl ester hydrochloride (10 g, 59.65 mmol) in 250 mL of dichloromethane is treated with benzophenoneimine (10.8 g, 59.6 mmol) at RT. After 16 h, the mixture is washed with brine, dried over anhydrous MgSO4 and concentrated to give benzhydrylideneaminoacetic acid t-butyl ester as a white solid (16.1 g, 91%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a 50-mL round-bottom flask equipped with a water-jacketed condensor and magnetic stirring bar, a mixture of t-butyl chloroacetate (10 g, 66.4 mmole), benzophenone imine (8.02 g, 44.3 mmole), and anhydrous potassium carbonate (9.18 g, 66.4 mmole) was stirred overnight at 110° C. Using a course Buchner funnel, the solid inorganic salts were removed from the solution by filtration and the solids were washed with ethyl acetate (2×25 mL). The combined filtrates were diluted with ethyl acetate to a total volume of 100 mL. The organic mixture was washed with water (3×100 mL), dried (Na2SO4), filtered, and the solvent was removed in vacuo. The crude residue was recrystallized with hexanes to afford white crystals (5.24 g, 40%): m.p. 114–115° C. (Lit. m.p. 111–112° C.).3 1H-NMR (CDCl3) δ 1.46 (s, 9H), 4.12 (s, 2H), 7.18 (m, 2H), 7.34 (m, 3H), 7.45 (m, 3H), 7.66 (m, 2H). 13C-NMR (CDCl3) δ 28.13, 56.37, 80.99, 127.74, 128.01, 128.27, 128.61, 128.73, 128.76, 130.05, 130.34, 132.39, 136.25, 139.45, 169.82, 171.48
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step One
Quantity
9.18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
40%

Synthesis routes and methods IV

Procedure details

A solution of benzophenone imine (106.2 g; 587 mmol) and tert-butyl 2-aminoacetate hydrochloride (98.3 g; 587 mmol) in dichloromethane (1 L; HPLC grade) was stirred at ambient temperature for 20 hours. The reaction mixture was partitioned between dichloromethane (0.5 L) and water (1.5 L) and the layers were separated. The aqueous phase was extracted with dichloromethane (0.5 L) and the combined organic layers were dried (MgSO4), filtered and concentrated in vacuo to give a slightly off-white solid. The resulting solid was triturated with n-hexane to give 141 g (83.1%) of the title product as a white solid. 1H-NMR (CDCl3, 400 MHz) δ 7.62 (d, 2H, ArH), 7.21-7.42 (m, 6H, ArH), 7.13 (d, 2H, ArH), 4.05 (s, 2H, CH2), 1.41 (s, 9H, C(CH3)3); 13C-NMR (CDCl3, 100 MHz) δ 171.5, 169.8, 139.4, 136.2, 130.4, 128.8, 128.7, 128.6, 128.0, 127.7, 81.4, 56.3, 28.1.
Quantity
106.2 g
Type
reactant
Reaction Step One
Quantity
98.3 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
83.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(Diphenylmethylene)glycine tert-butyl ester
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N-(Diphenylmethylene)glycine tert-butyl ester
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N-(Diphenylmethylene)glycine tert-butyl ester
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N-(Diphenylmethylene)glycine tert-butyl ester
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N-(Diphenylmethylene)glycine tert-butyl ester
Customer
Q & A

ANone: The molecular formula is C19H21NO2, and the molecular weight is 295.38 g/mol.

ANone: This compound serves as a versatile building block for synthesizing various α-amino acid derivatives. Its structure allows for diverse chemical transformations, making it valuable in pharmaceutical and chemical research. [, , , , , , , , , , , , , , , , , , ]

ANone: It acts as a substrate in enantioselective alkylation reactions, leading to optically active α-amino acids. This is crucial for producing pharmaceuticals and other bioactive compounds where chirality is paramount. [, , , , , , , , , , , , , , , , , , ]

ANone: Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, have proven effective. Additionally, cyclopeptoids [], dimeric Cinchona alkaloid salts [, ], and spiro-type quaternary ammonium bromides [] have shown promising results.

ANone: Factors include the catalyst structure, solvent, base, temperature, and steric and electronic properties of the alkylating agent. Optimizing these parameters is essential for achieving high enantiomeric excesses. [, , , , , , , , , , , , , , , , , , ]

ANone: Yes, it has been successfully used in Michael additions [] and aldol reactions [] under appropriate catalytic conditions.

ANone: Solvent choice significantly influences reaction rates and selectivities. Toluene is commonly employed, but other solvents like acetonitrile [] have also been explored.

ANone: Introducing electron-withdrawing or electron-donating groups on the phenyl rings can alter the reactivity of the molecule in alkylation reactions. []

ANone: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC). [, , , ] HPLC plays a crucial role in determining enantiomeric purity when chiral products are formed. [, ]

ANone: Derivatives of this compound have been used in the synthesis of biologically active molecules like (-)-lemonomycin [], and radiolabeled amino acids like L-lactic acid [], L-tryptophan [], and 6-fluoro-L-DOPA [], highlighting its utility in medicinal chemistry and radiopharmaceutical research.

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